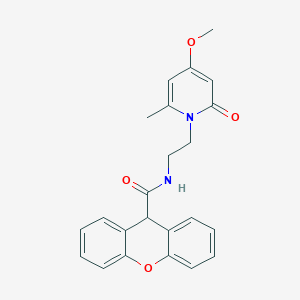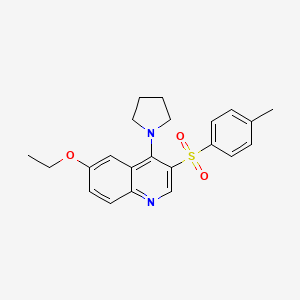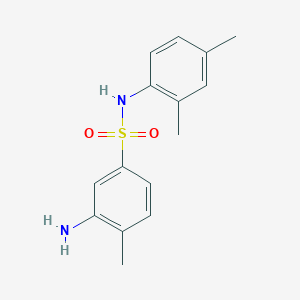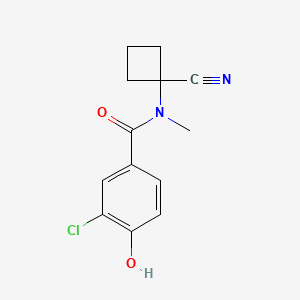
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The molecule contains a xanthene backbone, which is a tricyclic system known to impart a variety of properties to compounds, including fluorescence and therapeutic potential . The presence of a methoxy group and a methyl group on the pyridine ring could influence the electronic properties and interaction landscapes of the molecule, as seen in similar compounds . Additionally, the carboxamide functionality is a common feature in bioactive molecules, often involved in hydrogen bonding and molecular recognition processes .
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of related N-methylpyridinyl carboxamides involves the reaction of substituted pyridinecarbonyl chlorides with amines . Similarly, the xanthene unit in the compound could be derived from reactions involving nucleophilic substitution, as seen in the preparation of aromatic dicarboxylic acids with xanthene units . The carboxamide group could be introduced using techniques such as the condensation of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride .
Molecular Structure Analysis
The molecular structure of such a compound would likely be characterized by a combination of spectroscopic techniques, including FT-IR, NMR, and UV-vis, as these methods are commonly used to determine the structure and conformation of organic molecules . X-ray crystallography could also be employed to elucidate the precise three-dimensional arrangement of atoms within the molecule, as demonstrated by the structural analysis of related compounds .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The carboxamide group is known to participate in a variety of chemical reactions, including amidation and hydrolysis . The methoxy and methyl groups on the pyridine ring could affect the electron density and thus the reactivity of the molecule towards electrophilic or nucleophilic agents . The xanthene core could also undergo reactions typical of aromatic systems, such as electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical properties of the compound, such as solubility, melting point, and crystallinity, would be influenced by its molecular structure. For example, the presence of a xanthene unit and methyl pendant groups can lead to organosolubility and optical transparency in polyamides . The melting point can be correlated with lattice energy and molecular symmetry, following Carnelley’s rule, as seen in structurally similar compounds . The chemical properties, such as stability and reactivity, would be determined by the functional groups present and their respective electronic effects .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding
The study of the crystal structures of three anticonvulsant enaminones, including related compounds, reveals insights into their hydrogen bonding patterns and molecular conformations. These findings are crucial for understanding the interaction mechanisms of such compounds in biological systems and can guide the design of new therapeutic agents with improved efficacy and specificity. The intermolecular N–H⋯O=C hydrogen bonds form infinite chains of molecules, highlighting the significance of hydrogen bonding in the molecular stability and interaction of these compounds (Kubicki, Bassyouni, & Codding, 2000).
Regioselective Carboxylation
The regioselective carboxylation of 9-xanthenones with manganese(III) acetate demonstrates a method for introducing carboxyl groups into specific positions of the xanthene framework. This process is essential for synthesizing derivatives with potential medicinal properties, as the position and number of functional groups can significantly influence the biological activity of the compounds. The study sheds light on the regioselectivity and mechanism of the carboxylation reaction, which is crucial for the synthesis of novel compounds (Nishino & Kurosawa, 1983).
Novel Syntheses of Heterocyclic Compounds
Research into new approaches for the synthesis of thiazoles and their fused derivatives with antimicrobial activities highlights the versatility of heterocyclic chemistry in developing compounds with potential applications in combating microbial resistance. The synthesized compounds exhibit in vitro antimicrobial activity against various bacterial and fungal isolates, indicating their potential as leads for developing new antimicrobial agents. This research underscores the importance of heterocyclic compounds in medicinal chemistry and their role in addressing global health challenges (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Electrocatalysis and Organometallic Chemistry
The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to produce heterocyclic derivatives illustrates the application of organometallic chemistry in synthesizing complex molecules. This method enables the efficient construction of various heterocycles, which are core structures in many pharmacologically active molecules. The reaction conditions, including the use of catalytic amounts of palladium in conjunction with a co-catalyst, highlight the importance of transition metal catalysis in modern synthetic chemistry (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-13-16(28-2)14-21(26)25(15)12-11-24-23(27)22-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)22/h3-10,13-14,22H,11-12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMIQPWATGNZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)


![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)
![1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2529778.png)
![3-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2529780.png)
![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide](/img/structure/B2529783.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2529784.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2529785.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)
